molecular formula C6H9BrO3 B8501694 Oxolan-2-yl bromoacetate CAS No. 87966-94-7

Oxolan-2-yl bromoacetate

Cat. No.: B8501694
CAS No.: 87966-94-7
M. Wt: 209.04 g/mol
InChI Key: CYTJRAIBXCYVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Oxolan-2-yl bromoacetate is a chemical reagent intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. This compound is an ester derivative of bromoacetic acid and is characterized by the presence of an oxolane (tetrahydrofuran) ring. This structure makes it a valuable alkylating agent and a versatile building block in synthetic organic chemistry. Research Applications This reagent is primarily used in professional laboratory settings. Its reactive bromoacetate group allows it to function as an alkylating agent, enabling the synthesis of more complex molecules. Researchers may utilize it in the development of pharmaceutical intermediates, the functionalization of polymers, and in materials science. The compound can serve as a key precursor in nucleophilic substitution reactions, facilitating the introduction of the 2-oxolanyloxy carbonyl moiety into target structures. Safety and Handling Handle with extreme care. Bromoacetate esters are typically hazardous and may be toxic, corrosive, and lachrymatory (a strong irritant to the eyes and respiratory system). Researchers must consult the Safety Data Sheet (SDS) before use. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is essential. All procedures should be conducted in a well-ventilated fume hood. Disclaimer This product is for research use by qualified professionals. It is not intended for personal use. The information presented here is intended for descriptive purposes only and is not a guarantee of product specification. The properties and applications described are based on the molecular structure and analogous compounds, and should be confirmed by the user.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87966-94-7

Molecular Formula

C6H9BrO3

Molecular Weight

209.04 g/mol

IUPAC Name

oxolan-2-yl 2-bromoacetate

InChI

InChI=1S/C6H9BrO3/c7-4-5(8)10-6-2-1-3-9-6/h6H,1-4H2

InChI Key

CYTJRAIBXCYVQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)OC(=O)CBr

Origin of Product

United States

Synthetic Methodologies for Oxolan 2 Yl Bromoacetate

Esterification Reactions for the Formation of (Oxolan-2-yl)methyl Bromoacetate (B1195939)

Esterification represents the most direct and common approach for synthesizing (oxolan-2-yl)methyl bromoacetate. This can be achieved through the reaction of the alcohol with either bromoacetic acid itself or a more reactive derivative, or via the exchange of an alkoxy group in a pre-existing ester.

The classical Fischer-Speier esterification method, involving the direct reaction of bromoacetic acid with tetrahydrofurfuryl alcohol, is a primary route for preparing the target compound. This equilibrium-driven reaction typically requires a strong acid catalyst and the removal of water to achieve high yields.

Commonly used catalysts include mineral acids like sulfuric acid. google.comchemicalbook.com The reaction is generally performed under reflux conditions, and water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus. orgsyn.org This approach is analogous to the well-established synthesis of other alkyl bromoacetates, such as ethyl bromoacetate. chemicalbook.comorgsyn.orggoogle.com

Alternative catalysts include Lewis acids, which can promote the reaction under milder conditions. For instance, titanium tetrachloride (TiCl₄) has been shown to be a highly effective coupling reagent for the one-pot formation of esters from carboxylic acids and alcohols, proceeding under neutral conditions without the need for a base. mdpi.com Another approach involves the use of solid acid catalysts, such as solid superacids, which offer the advantage of easy separation and recovery, contributing to a more environmentally friendly process. google.com

Table 1: Comparison of Catalysts for Direct Esterification
Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Brønsted AcidSulfuric Acid (H₂SO₄)Reflux, azeotropic water removalLow cost, effectiveHarsh conditions, potential for side reactions, difficult removal
Lewis AcidTitanium Tetrachloride (TiCl₄)Mild, neutral conditionsHigh efficiency, mild conditionsStoichiometric quantities may be needed, moisture sensitive
Solid AcidSolid SuperacidsRoom temperatureCatalyst is recoverable and reusable, green processMay have lower activity than homogeneous catalysts

Transesterification is an alternative method wherein a readily available bromoacetate ester, such as methyl bromoacetate or ethyl bromoacetate, is reacted with tetrahydrofurfuryl alcohol. masterorganicchemistry.com This reaction involves the exchange of the alcohol portion of the ester and is also an equilibrium process. To drive the reaction toward the desired product, a large excess of tetrahydrofurfuryl alcohol can be used, or the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) can be removed by distillation.

This process can be catalyzed by either acids or bases. masterorganicchemistry.com A variety of chemical catalysts have been developed for transesterification, including N-Heterocyclic carbenes (NHC), yttrium complexes, and zinc clusters, which can operate under mild conditions. organic-chemistry.org

However, research on the enzymatic synthesis of a related compound, tetrahydrofurfuryl butyrate (B1204436), suggests that transesterification may be a less efficient route compared to direct esterification. researchgate.net In that study, the lipase-catalyzed transesterification reaction was found to suffer from inhibition by both the substrates and the products, which could potentially limit the achievable conversion and yield for the synthesis of (oxolan-2-yl)methyl bromoacetate as well. researchgate.net

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.gov Enzymes, particularly lipases, are widely used for esterification and transesterification reactions due to their ability to function in non-aqueous media and their high chemo-, regio-, and stereoselectivity. nih.gov

A systematic study on the synthesis of tetrahydrofurfuryl butyrate identified Novozym 435, an immobilized lipase (B570770) from Candida antarctica, as the most effective catalyst for both the direct esterification of tetrahydrofurfuryl alcohol with butyric acid and its transesterification with ethyl butyrate. researchgate.net This finding strongly indicates that Novozym 435 would be an excellent candidate for the biocatalytic synthesis of (oxolan-2-yl)methyl bromoacetate from bromoacetic acid and tetrahydrofurfuryl alcohol. The enzymatic approach offers mild reaction conditions (typically around 30-40°C), reduced byproduct formation, and easier product purification. researchgate.netresearchgate.net

Strategies for the Stereoselective Synthesis of Chiral (Oxolan-2-yl)methyl Bromoacetate

(Oxolan-2-yl)methyl bromoacetate possesses a chiral center at the 2-position of the oxolane ring. The most straightforward and common strategy for the stereoselective synthesis of a specific enantiomer, such as (R)- or (S)-(oxolan-2-yl)methyl bromoacetate, is to utilize an enantiomerically pure starting material.

Both (R)-tetrahydrofurfuryl alcohol and (S)-tetrahydrofurfuryl alcohol are commercially available. The chirality in these precursors is established during their own synthesis, often from chiral pool starting materials or through asymmetric synthesis methods. nih.gov Standard esterification procedures, such as acid-catalyzed esterification with bromoacetic acid or acylation with bromoacetyl chloride or bromide, are not expected to affect the stereochemistry at the pre-existing chiral center of the alcohol. Therefore, the reaction of enantiopure tetrahydrofurfuryl alcohol with a bromoacetylating agent will directly yield the corresponding enantiopure ester product while preserving the original stereoconfiguration.

Industrial and Scalable Preparation of (Oxolan-2-yl)methyl Bromoacetate

For the industrial and large-scale synthesis of (oxolan-2-yl)methyl bromoacetate, process efficiency, cost-effectiveness, and safety are paramount. Traditional methods involving the isolation of bromoacetic acid followed by esterification can be laborious and may not provide satisfactory yields on an industrial scale. google.com

The scalability of the process is further supported by the use of inexpensive and readily available raw materials. Furthermore, the alcohol precursor, tetrahydrofurfuryl alcohol, is itself produced industrially from renewable agricultural biomass like corncobs and sugarcane bagasse, positioning it as a "green" solvent and chemical intermediate. usda.gov

Mechanistic Investigations of Oxolan 2 Yl Bromoacetate Reactivity

Nucleophilic Substitution Pathways Involving the Bromoacetate (B1195939) Moiety

The primary site for nucleophilic attack on oxolan-2-yl bromoacetate is the carbon atom bearing the bromine, a classic electrophilic center for substitution reactions.

SN2 Reaction Kinetics and Stereochemistry

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. gacbe.ac.in This "backside attack" leads to a pentacoordinate transition state before the product is formed with an inversion of stereochemical configuration, a phenomenon known as Walden inversion.

Rate = k[this compound][Nucleophile]

The rate of the SN2 reaction is sensitive to steric hindrance around the reaction center. While the oxolan-2-yl group is not directly attached to the electrophilic carbon, its conformational flexibility and effective size can influence the accessibility of the reaction site to the incoming nucleophile.

Kinetic data for the related compound, ethyl bromoacetate, reacting with various carboxylate nucleophiles illustrate the typical parameters for this class of reaction. The negative entropies of activation (ΔS*) are characteristic of a bimolecular reaction, reflecting the increased order in the transition state.

Table 1: Second-Order Rate Constants and Activation Parameters for the Reaction of Ethyl Bromoacetate with Aliphatic Carboxylate Ions in 90% Acetone-10% Water (v/v)
Nucleophile (XCOO⁻)k₂ × 10³ (L mol⁻¹ s⁻¹) at 35°CΔH* (kJ mol⁻¹)-ΔS* (J K⁻¹ mol⁻¹)
CH₃COO⁻1.8565.296.6
C₂H₅COO⁻1.5367.391.1
ClCH₂COO⁻0.2472.391.1
CNCH₂COO⁻0.1476.983.2

Data adapted from structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions.

Participation of Intramolecular Nucleophiles

A key feature of the oxolan-2-yl moiety is the potential for the ring oxygen atom to act as an intramolecular nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can significantly alter the reaction pathway and outcome. mugberiagangadharmahavidyalaya.ac.inwikipedia.org

In this mechanism, the lone pair of electrons on the oxolane oxygen can attack the electrophilic carbon bearing the bromine in an intramolecular SN2 reaction. This initial step expels the bromide ion and forms a bicyclic oxonium ion intermediate. dalalinstitute.com Because the internal nucleophile is part of the same molecule, this step is often kinetically favored over attack by an external nucleophile, leading to a substantial rate enhancement. dalalinstitute.com

Radical Processes Initiated by this compound

Beyond ionic pathways, the carbon-bromine bond in this compound is susceptible to homolytic cleavage, initiating radical-based reaction cascades.

Generation and Fate of Radical Intermediates

The α-bromoacetate moiety can serve as a precursor to a carbon-centered radical. Homolytic cleavage of the C-Br bond, typically induced by photolysis, thermolysis in the presence of a radical initiator (e.g., AIBN), or single-electron transfer (SET) from a photocatalyst, generates an oxolan-2-yloxycarbonylmethyl radical. beilstein-journals.org

Once formed, this radical intermediate is a highly reactive species with several potential fates:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule in the reaction medium, leading to the formation of oxolan-2-yl acetate.

Addition to π-Systems: It can add to unsaturated bonds, such as alkenes or alkynes, forming a new C-C bond and propagating a radical chain reaction. This is a fundamental step in many radical polymerization and functionalization reactions.

Coupling: Two radicals can couple to form a dimer, such as diethyl 2,3-dioxobutanedioate.

Radical Clock Studies

Radical clock experiments are powerful mechanistic tools used to determine the rates of fast radical reactions. youtube.com A radical clock is a molecule that contains a radical precursor and a group that will rearrange at a known rate once the radical is formed. illinois.edu By allowing this rearrangement to compete with an unknown intermolecular reaction, the rate of the unknown reaction can be determined by analyzing the product ratio. researchgate.net

While direct studies using this compound as a radical clock are not prominent, its structure is amenable to such applications. For instance, a derivative could be synthesized where the oxolane ring is replaced with a 5-hexenyl group. Upon radical generation at the α-carbon, this radical would compete between an intermolecular reaction (e.g., trapping by a reagent) and a fast, well-calibrated intramolecular 5-exo-trig cyclization to form a cyclopentylmethyl radical. researchgate.net The ratio of the trapped linear product to the cyclized product would allow for the calculation of the rate constant of the trapping reaction.

Rearrangement Reactions (e.g., Stevens-type Rearrangements of Derived Oxonium Ylides)

The oxolane ring itself can participate in rearrangement reactions, most notably through the formation of oxonium ylides. An oxonium ylide is a species containing an oxygen atom with a positive formal charge adjacent to a carbon atom with a negative formal charge (a carbanion).

In the context of this compound, a related oxonium ylide could be generated from the tetrahydrofuran (B95107) ring under appropriate conditions, for example, by reaction with a carbene or carbenoid. The resulting cyclic oxonium ylide is a reactive intermediate that can undergo a ualberta.canih.gov-sigmatropic rearrangement, commonly known as the Stevens rearrangement. ualberta.cachemistry-reaction.com

The mechanism of the Stevens rearrangement is complex and has been the subject of considerable debate, with evidence supporting both concerted and radical-pair pathways. wikipedia.org In this rearrangement, one of the alkyl groups attached to the positively charged oxygen migrates to the adjacent carbanionic center. For a cyclic oxonium ylide derived from tetrahydrofuran, this typically involves the migration of a carbon atom from the ring to the exocyclic carbanionic carbon. acs.orgpsu.edu This process results in a ring contraction, transforming the five-membered tetrahydrofuran ring into a four-membered oxetane (B1205548) derivative. ualberta.ca The reaction is a valuable method for constructing new C-C bonds and accessing strained ring systems. nih.gov

Role of the Oxolane Ring in Directing Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the presence of the adjacent oxolane (tetrahydrofuran) ring. The oxygen atom within the ring, with its non-bonding electron pairs, can play a crucial role in the course of chemical reactions, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. scribd.comsci-hub.boxwikipedia.org This intramolecular interaction can lead to enhanced reaction rates and specific stereochemical outcomes that would not be observed in analogous systems lacking the participating group. wikipedia.orgdalalinstitute.com

Neighboring Group Participation by the Oxolane Oxygen

In nucleophilic substitution reactions at the carbon atom bearing the bromoacetate group, the lone pair of electrons on the oxygen atom of the oxolane ring can act as an internal nucleophile. wikipedia.org This participation is particularly pronounced when the reaction proceeds through a carbocation-like transition state. The oxygen atom can attack the electrophilic carbon center, displacing the leaving group (bromide) and forming a transient, bicyclic oxonium ion intermediate. scribd.comlibretexts.org

This intramolecular cyclization has two significant consequences:

Rate Acceleration: The formation of the oxonium ion intermediate is often faster than the direct attack of an external nucleophile. dalalinstitute.com This is because the internal nucleophile (the oxolane oxygen) is positioned favorably, leading to a lower activation energy for the initial step of the reaction. dalalinstitute.com The reaction of Ph−S−CH₂−CH₂−Cl with water, for instance, is 600 times faster than that of CH₃−CH₂−CH₂−Cl, illustrating the significant rate enhancement possible with heteroatom neighboring group participation. wikipedia.org

Directing Selectivity in Reactions

The oxolane ring can also direct the regioselectivity and stereoselectivity of reactions involving the bromoacetate moiety.

Regioselectivity: In reactions where multiple sites are available for attack, the formation of the stable, five-membered oxonium ion intermediate can favor reaction at the carbon atom of the bromoacetate group.

Stereoselectivity: As discussed, the neighboring group participation of the oxolane oxygen typically leads to retention of stereochemistry. libretexts.org For instance, in the acetolysis of diastereomeric 3-phenyl-2-butanol derivatives, the anchimeric assistance of the phenyl group leads to specific stereochemical outcomes. libretexts.org A similar principle applies to the oxolane ring in this compound. If the starting material has a defined stereochemistry at the C-2 position of the oxolane ring, the product is likely to retain that stereochemistry due to the double inversion mechanism facilitated by the neighboring oxygen atom. youtube.com

Influence on Reaction Mechanisms

The presence of the oxolane ring can shift the reaction mechanism from a direct SN2 pathway to a pathway involving the aforementioned oxonium ion intermediate. This is particularly relevant in solvolysis reactions or when weak nucleophiles are used. The stability of the intermediate and the efficiency of the intramolecular cyclization will depend on the specific reaction conditions, including the solvent and the nature of the leaving group.

Interactive Data Table: Comparison of Relative Solvolysis Rates

SubstrateRelative Rate of SolvolysisProbable Mechanism
Ethyl Chloride1SN1 / SN2
Neopentyl Chloride~1SN1 with rearrangement
2,2,2-Triphenylethyl Chloride60,000SN1 with anchimeric assistance
Saturated Tosylate1SN1 / SN2
Unsaturated Tosylate (with C=C)10¹¹SN1 with anchimeric assistance

This table is illustrative and based on data for analogous systems to demonstrate the principle of anchimeric assistance. wikipedia.orglibretexts.org

Research Findings on Structurally Similar Compounds

Studies on furanosyl acetals, which are structurally similar to this compound, have provided evidence for the role of neighboring acyloxy groups in controlling the stereoselectivity of substitution reactions. acs.org These investigations have shown that the formation of a dioxolenium ion intermediate, analogous to the oxonium ion in the case of the oxolane ring, leads to high 1,2-trans selectivity. acs.org This further supports the hypothesis that the oxolane ring in this compound plays a critical role in directing the stereochemical outcome of its reactions.

Applications of Oxolan 2 Yl Bromoacetate in Target Oriented Synthesis

Construction of Carbon-Carbon Bonds

The primary utility of oxolan-2-yl bromoacetate (B1195939) in carbon-carbon bond formation lies in its function as an electrophile. The presence of the bromine atom alpha to an ester carbonyl group activates the C-Br bond for nucleophilic substitution reactions.

One of the most fundamental carbon-carbon bond-forming strategies is the alkylation of enolates. pressbooks.pub182.160.97 Enolates, generated by the deprotonation of a carbon alpha to a carbonyl group, are potent carbon nucleophiles that react with alkyl halides in an SN2 fashion. pressbooks.pub Oxolan-2-yl bromoacetate serves as an effective electrophile in these reactions, allowing for the introduction of an "(oxolan-2-yl)oxyacetyl" moiety.

The general process involves two main steps:

Enolate Formation: A ketone, ester, or other carbonyl-containing compound is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the enolate. pressbooks.pub

Nucleophilic Attack: The generated enolate attacks the carbon atom bonded to the bromine of this compound, displacing the bromide ion and forming a new carbon-carbon bond.

This reaction is particularly useful for synthesizing 1,4-dicarbonyl compounds or their precursors, where the oxolanyl group acts as a masked aldehyde or carboxylic acid functionality, which can be revealed in a subsequent hydrolysis step.

Table 1: Representative Enolate Alkylation Reactions with this compound This table is illustrative, showing typical substrates and conditions for this reaction type.

Substrate (Enolate Precursor) Base Solvent Product
Cyclohexanone LDA THF 2-((Oxolan-2-yloxy)acetyl)cyclohexan-1-one
Ethyl Acetate LDA THF Ethyl 3-(oxolan-2-yloxy)-2-oxobutanoate
Propiophenone NaH DMF 1-Phenyl-2-((oxolan-2-yloxy)acetyl)propan-1-one

This compound is an ideal starting material for the synthesis of stabilized phosphorus ylides and phosphonate (B1237965) carbanions, which are the key reagents in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, respectively. These reactions are powerful methods for converting aldehydes and ketones into alkenes. openstax.orgorganic-chemistry.org

Wittig Reaction Precursor: The synthesis of the required phosphonium (B103445) ylide begins with the reaction of this compound with triphenylphosphine. This SN2 reaction forms an alkyltriphenylphosphonium salt. libretexts.org Subsequent deprotonation of this salt with a strong base (e.g., n-butyllithium) generates the stabilized phosphorus ylide. masterorganicchemistry.com This ylide can then react with an aldehyde or ketone to produce an α,β-unsaturated ester bearing the oxolanyl group, with the (Z)-isomer often favored for stabilized ylides under salt-free conditions.

Horner-Wadsworth-Emmons (HWE) Reagent: For the HWE reaction, this compound is reacted with a trialkyl phosphite, such as triethyl phosphite, via the Michaelis-Arbuzov reaction. chem-station.com This produces a phosphonate ester. Deprotonation of this phosphonate with a base like sodium hydride (NaH) creates a highly nucleophilic phosphonate carbanion. wikipedia.org The HWE reaction is often preferred over the Wittig reaction because it typically shows excellent selectivity for the (E)-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. chem-station.com

Table 2: Olefination of Propanal using Reagents Derived from this compound This table illustrates the expected stereochemical outcomes from each reaction type.

Reaction Type Reagent Precursor Base Carbonyl Substrate Major Product
Wittig (2-(Oxolan-2-yloxy)-2-oxoethyl)triphenylphosphonium bromide n-BuLi Propanal (Z)-Oxolan-2-yl pent-2-enoate
HWE Diethyl (2-(oxolan-2-yloxy)-2-oxoethyl)phosphonate NaH Propanal (E)-Oxolan-2-yl pent-2-enoate

Synthesis of Diverse Heterocyclic Compounds

The functional groups within this compound make it a suitable precursor for building various heterocyclic scaffolds. The electrophilic bromoacetyl moiety can be used to form bonds with heteroatoms like nitrogen, setting the stage for subsequent cyclization reactions.

Oxazolines are important five-membered heterocyclic compounds found in natural products and are widely used as chiral ligands in asymmetric catalysis. researchgate.netorgsyn.org A common synthetic route to 2-substituted oxazolines involves the cyclization of N-(2-hydroxyethyl)amides. mdpi.com

This compound can be utilized in a multi-step synthesis to form such derivatives. A plausible pathway involves the aminolysis of the ester with a 2-amino alcohol (e.g., ethanolamine). This reaction would form the N-(2-hydroxyethyl) amide of (oxolan-2-yloxy)acetic acid. Subsequent acid-catalyzed dehydration of this intermediate would induce cyclization to furnish the corresponding 2-substituted oxazoline.

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. researchgate.net this compound can serve as a building block for indoles through methods like the Bischler-Möhlau synthesis or related N-alkylation/cyclization strategies. wikipedia.orgchemeurope.com

In a reaction analogous to the Bischler-Möhlau indole synthesis, an aniline (B41778) can be N-alkylated with this compound. drugfuture.comnih.gov The resulting N-substituted aniline intermediate, upon heating, can undergo intramolecular cyclization and dehydration to form an indole ring. This method would install the (oxolan-2-yloxy)methyl group at the 2-position of the indole core.

While this compound is not directly involved in ring expansion or contraction, the oxolanyl (tetrahydrofuran) moiety it installs can participate in such rearrangements under specific conditions later in a synthetic sequence. wikipedia.org These reactions are valuable for accessing different ring systems that may be difficult to construct directly.

Ring Expansion: Tetrahydrofuran (B95107) rings can be expanded to larger oxygen-containing heterocycles. For example, oxonium ylides, which can be generated from tetrahydrofuran derivatives, are known to undergo rearrangements to form larger rings. nih.gov Copper-catalyzed reactions of α-diazoesters with oxetanes can lead to tetrahydrofuran products via ring expansion, illustrating a related principle of ring enlargement. nih.gov

Ring Contraction: Conversely, substituted tetrahydropyrans have been shown to undergo nitrite-catalyzed ring contraction to yield 2-acyltetrahydrofurans. organic-chemistry.org While this involves a larger ring contracting to a tetrahydrofuran, it demonstrates the chemical feasibility of such transformations within saturated oxygen heterocycles. Lewis acid-mediated ring contraction of 1,3-dioxepins has also been employed as a strategy to synthesize substituted tetrahydrofurans. nih.gov These transformations highlight the potential for manipulating the oxolane ring introduced by the bromoacetate reagent in more advanced synthetic stages.

Incorporation into Complex Molecular Architectures (e.g., Natural Products)

The utility of this compound in the synthesis of complex molecules, particularly natural products, lies in its ability to introduce a functionalized tetrahydrofuran ring, a common motif in many biologically active compounds. The bromoacetate functionality serves as a reactive handle, allowing for the attachment of the oxolane unit to a variety of substrates through nucleophilic substitution or other carbon-carbon bond-forming reactions.

While specific examples detailing the direct use of this compound in the total synthesis of a named natural product are not extensively documented in publicly available literature, its potential can be inferred from syntheses involving structurally similar reagents. For instance, α-haloesters are frequently employed as electrophiles in alkylation reactions to build up the carbon skeleton of complex targets. The tetrahydrofuran ring of this compound is a key structural feature found in numerous natural products, such as polyether antibiotics and various lignans.

The general strategy for incorporating the this compound unit would involve the reaction of a nucleophilic partner, such as an enolate or an organometallic reagent derived from a larger fragment of the target molecule, with the electrophilic α-carbon of the bromoacetate. This would result in the formation of a new carbon-carbon bond and the appendage of the functionalized tetrahydrofuran ring. Subsequent chemical transformations could then be employed to modify the ester group and further elaborate the structure towards the final natural product.

Table 1: Representative Natural Products Containing a Tetrahydrofuran Moiety

Compound NameClass of Natural ProductKey Biological Activity
MagnoflorineAporphine alkaloidAnti-inflammatory, antioxidant
GrandisinLignanAntitumor, antiviral
NonactinMacrotetrolide antibioticIonophore, antibacterial
GalgravinLignanNeuroprotective

This table presents examples of natural products featuring a tetrahydrofuran core, illustrating the relevance of this structural motif in medicinal chemistry and the potential utility of building blocks like this compound in their synthesis.

Generation of Highly Functionalized Building Blocks

Beyond its direct incorporation into large molecular frameworks, this compound serves as a valuable precursor for the synthesis of a diverse array of more highly functionalized building blocks. The reactivity of the α-bromoester allows for a variety of chemical transformations, leading to new synthons with tailored functionality for specific synthetic applications.

One of the primary transformations of this compound is its reaction with different nucleophiles to generate a range of substituted acetic acid derivatives. For example, reaction with amines can yield amino acid analogs containing a tetrahydrofuran side chain, which could be valuable in peptide synthesis or as chiral ligands. Similarly, reaction with thiols can produce sulfur-containing building blocks.

Furthermore, the ester functionality of this compound can be manipulated to create other functional groups. Reduction of the ester would yield a β-bromo alcohol, a versatile intermediate for the synthesis of epoxides or other oxygenated heterocycles. Hydrolysis of the ester would provide the corresponding carboxylic acid, which could then participate in a wide range of coupling reactions.

The Reformatsky reaction offers another avenue for the functionalization of this compound. nrochemistry.comwikipedia.org In this reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. nrochemistry.comwikipedia.org This provides a powerful method for carbon-carbon bond formation and the creation of a new stereocenter, leading to highly functionalized and stereochemically rich building blocks.

Table 2: Potential Functionalized Building Blocks Derived from this compound

Starting MaterialReagent(s)Product TypePotential Application
This compoundAmine (e.g., R-NH2)α-Amino esterPeptide synthesis, chiral auxiliaries
This compoundThiol (e.g., R-SH)α-Thio esterSynthesis of sulfur-containing heterocycles
This compoundZinc, Aldehyde (R'-CHO)β-Hydroxy esterAldol-type products, synthesis of polyketides
This compoundLithium aluminum hydrideβ-Bromo alcoholPrecursor to epoxides and other heterocycles

This table outlines several potential synthetic transformations of this compound to generate a variety of functionalized building blocks for organic synthesis.

Stereochemical Control in Oxolan 2 Yl Bromoacetate Mediated Reactions

Diastereoselectivity in Reactions Involving Chiral Oxolan-2-yl Bromoacetate (B1195939)

The presence of a stereocenter on the oxolane ring of oxolan-2-yl bromoacetate provides a basis for diastereoselective transformations. When this chiral reagent participates in reactions that generate a new stereocenter, the existing chiral center can influence the spatial arrangement of the incoming groups, leading to the preferential formation of one diastereomer over another. This phenomenon, known as substrate-controlled diastereoselection, is a powerful tool in asymmetric synthesis.

A key reaction where this compound can be employed to induce diastereoselectivity is the Reformatsky reaction. nih.govtheaic.org In this reaction, an α-halo ester reacts with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. When a chiral this compound is used, the zinc enolate formed as an intermediate possesses a chiral auxiliary—the oxolanyl group. The stereochemistry of the subsequent nucleophilic addition to a prochiral aldehyde or ketone is then directed by this chiral moiety.

The level of diastereoselectivity is influenced by the Zimmerman-Traxler model for six-membered chair-like transition states. The steric bulk and electronic properties of the substituents on the oxolane ring can dictate the preferred conformation of the transition state, thereby favoring the formation of one diastereomer. For instance, substituents on the oxolane ring can create a steric bias, forcing the approach of the electrophile from a less hindered face of the enolate.

While specific research data on the diastereoselectivity of chiral this compound in Reformatsky reactions is not extensively documented in publicly available literature, the principles of asymmetric induction by chiral auxiliaries are well-established. wikipedia.org The diastereomeric excess (d.e.) would be expected to vary depending on the specific substitution pattern of the oxolane ring and the nature of the carbonyl compound.

Table 1: Hypothetical Diastereoselectivity in the Reformatsky Reaction of Chiral this compound with Benzaldehyde

EntryChiral this compoundDiastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.)
1(R)-oxolan-2-yl bromoacetate75:2550%
2(S)-oxolan-2-yl bromoacetate25:7550%
3(2R,5R)-2,5-dimethylthis compound85:1570%

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends in diastereoselectivity based on established principles of asymmetric synthesis.

Enantioselectivity via Auxiliary or Catalytic Approaches

Achieving enantioselectivity in reactions involving this compound can be approached in two primary ways: using the oxolanyl group as a chiral auxiliary that is later removed, or by employing a chiral catalyst to control the stereochemical outcome of a reaction with achiral this compound.

In the auxiliary-based approach, a stereochemically pure oxolan-2-ol is esterified with bromoacetic acid. The resulting chiral this compound is then used in a reaction, such as an aldol (B89426) or Reformatsky reaction, where it directs the formation of a new stereocenter. organicreactions.orgresearchgate.netcore.ac.uknih.gov After the reaction, the chiral oxolanyl group is cleaved to yield the enantiomerically enriched product and the recovered chiral alcohol, which can ideally be recycled. The effectiveness of this approach hinges on the ability of the chiral auxiliary to enforce a high degree of facial selectivity during the key bond-forming step and its facile removal without racemization of the product.

Alternatively, enantioselectivity can be achieved through the use of a chiral catalyst. In this scenario, a racemic or achiral this compound can be used as the substrate. The chiral catalyst, typically a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment around the reacting species, leading to the preferential formation of one enantiomer of the product. nih.gov For instance, in a catalytic asymmetric Reformatsky reaction, a chiral ligand can coordinate to the zinc metal, influencing the geometry of the enolate and its subsequent reaction with the electrophile. nih.gov

Table 2: Enantioselectivity in a Catalyzed Aldol-type Reaction of this compound

EntryCatalyst/LigandEnantiomeric Excess (e.e.) of Product
1Chiral Amino Alcohol Ligand85%
2Chiral BINOL-derived Ligand92%
3Chiral Schiff Base Ligand78%

Note: This table presents plausible enantioselectivity data based on published results for similar catalytic asymmetric reactions, illustrating the potential for achieving high enantiomeric excess. nih.gov

Applications in Asymmetric Synthesis

The stereoselective reactions mediated by this compound have potential applications in the asymmetric synthesis of complex organic molecules, particularly those containing β-hydroxy ester or related structural motifs. These motifs are common in a variety of natural products and pharmaceuticals.

The ability to control the stereochemistry at two adjacent carbon atoms in a single step, as in a diastereoselective Reformatsky or aldol reaction, is highly valuable for the efficient construction of polyketide chains, which are precursors to many biologically active compounds. By using a chiral this compound, chemists can introduce a specific stereochemical configuration that can be carried through subsequent synthetic steps.

For example, the enantiomerically enriched β-hydroxy esters obtained from these reactions can serve as versatile building blocks. The hydroxyl and ester functionalities can be further manipulated to create a wide range of other functional groups and extend the carbon skeleton. The synthesis of chiral lactones, amino acids, and other important intermediates can be envisioned starting from the products of these stereocontrolled reactions.

While specific, documented industrial applications of this compound in large-scale asymmetric synthesis are not readily found in the public domain, the underlying principles are fundamental to the field. The development of new chiral auxiliaries and catalysts is an ongoing area of research, and scaffolds like the chiral oxolane ring continue to be explored for their potential to induce high levels of stereocontrol. chemistryviews.org

Table 3: Potential Synthetic Targets Accessible from Stereoselective Reactions of this compound

Product ClassKey IntermediatePotential Application
Chiral β-Lactamsβ-Amino EstersAntibiotics
Statinsβ-Hydroxy-δ-lactonesCholesterol-lowering drugs
Polyketide Natural ProductsSyn- or Anti-1,3-diolsAntitumor agents, Antibiotics

Computational and Spectroscopic Characterization of Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing valuable insights into the thermodynamics and kinetics of chemical reactions. For a molecule like oxolan-2-yl bromoacetate (B1195939), DFT studies would be expected to elucidate potential reaction pathways, such as nucleophilic substitution at the alpha-carbon to the carbonyl group or reactions involving the oxolane ring. However, a specific search of the scientific literature did not yield any dedicated DFT studies on the reaction pathways of oxolan-2-yl bromoacetate.

Transition State Analysis and Energy Landscapes

Transition state analysis, often performed in conjunction with DFT calculations, is crucial for determining the energy barriers of a reaction and thus its rate. The calculation of energy landscapes provides a comprehensive map of all possible reactant, intermediate, transition state, and product energies. Such analyses for this compound would be critical in predicting its reactivity with various reagents and understanding the mechanisms of its transformations. Regrettably, no specific research articles detailing the transition state analysis or energy landscapes for reactions of this compound could be located.

Spectroscopic Investigations of Reaction Intermediates (e.g., CIDNP Spectroscopy)

The direct observation and characterization of transient reaction intermediates are paramount for confirming reaction mechanisms. Techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP) spectroscopy are particularly powerful for identifying radical intermediates in a reaction. An investigation of reactions involving this compound using CIDNP or other advanced spectroscopic methods would provide invaluable data on its reaction mechanisms, especially for processes that may involve single-electron transfer steps. The current body of scientific literature does not appear to contain specific spectroscopic studies, including CIDNP, focused on the reaction intermediates of this compound.

Derivatization and Structural Elaboration of Oxolan 2 Yl Bromoacetate

Transformations at the Ester Linkage

The ester group in oxolan-2-yl bromoacetate (B1195939) is susceptible to various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-bromoacetic acid and oxolan-2-ol. libretexts.org Acid-catalyzed hydrolysis is a reversible process that is the reverse of esterification. libretexts.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that results in the formation of a carboxylate salt and an alcohol. libretexts.org

ReactionReagentsProducts
Acidic HydrolysisH₂O, H⁺ catalyst2-Bromoacetic acid, Oxolan-2-ol
Basic HydrolysisNaOH or KOHSodium or Potassium 2-bromoacetate, Oxolan-2-ol

Transesterification: This process involves the exchange of the oxolanyl group of the ester with another alcohol group. Transesterification can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com In a typical procedure, reacting oxolan-2-yl bromoacetate with an excess of another alcohol in the presence of a catalyst will yield a new bromoacetate ester and oxolan-2-ol. masterorganicchemistry.comorganic-chemistry.org This reaction is particularly useful for modifying the ester component to introduce different functionalities or to alter the physical properties of the molecule. nih.gov

CatalystReactantProducts
Acid (e.g., H₂SO₄)R'OHEthyl bromoacetate, Oxolan-2-ol
Base (e.g., NaOR')R'OHEthyl bromoacetate, Oxolan-2-ol

Amination: The ester can react with amines to form amides. The reaction of primary or secondary amines with α-halo esters like this compound can, however, lead to N-alkylation as a competing and often faster reaction. researchgate.net To selectively form the amide, it is often preferable to first convert the bromoacetate to a more reactive acylating agent, such as an acid chloride (bromoacetyl bromide), and then react it with the amine. researchgate.net Direct amination of alkylboronic esters has also been explored as a method to form C-N bonds. nih.govchemrxiv.org

Functionalization of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran ring, while generally stable, can undergo functionalization, primarily through ring-opening reactions or direct C-H activation.

Ring-Opening Reactions: The THF ring can be opened under strongly acidic conditions or by using specific catalysts. youtube.com For instance, the cationic ring-opening polymerization of THF is a well-established method to produce polytetrahydrofuran (PTHF), a valuable polyether. scilit.comdigitellinc.com In the context of this compound, such a reaction could lead to the formation of a polymer with bromoacetate functionalities at one end. The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of another THF molecule, leading to chain propagation. youtube.com

α-C–H Functionalization: Recent advances in catalysis have enabled the direct functionalization of the C-H bonds adjacent to the ether oxygen (the α-position) in THF. rsc.org Metal-free, photocatalytic methods have been developed to selectively activate the α-C–H bond of tetrahydrofuran for cross-coupling reactions. rsc.org This approach could potentially be used to introduce substituents onto the THF ring of this compound, although the presence of the bromoacetate group might interfere with some catalytic systems.

Synthesis of Polymeric or Supramolecular Materials Incorporating this compound Units

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of advanced polymeric and supramolecular structures. The bromoacetate moiety can act as an initiator for controlled radical polymerization techniques, while the THF ring can be part of a polymer backbone or a side chain.

Polymer Synthesis: this compound can be used as a dual initiator. The bromoacetate group is an efficient initiator for Atom Transfer Radical Polymerization (ATRP) of various monomers like styrene and methacrylates. researchgate.net Simultaneously, the oxolanyl group can be part of a monomer that undergoes ring-opening polymerization. For example, a molecule containing both a THF ring and a bromoacetate group can be used to synthesize graft copolymers, where a PTHF backbone is grafted with side chains of another polymer. tandfonline.com This approach allows for the creation of block copolymers with distinct segments derived from different polymerization mechanisms. researchgate.net

Emerging Research Directions and Future Perspectives

Sustainable Methodologies for Oxolan-2-yl Bromoacetate (B1195939) Transformations

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, emphasizing the reduction of hazardous substances and the use of energy-efficient processes. jddhs.com Research into the transformations of oxolan-2-yl bromoacetate is actively pursuing more sustainable and environmentally benign methodologies.

Biocatalysis: A significant area of exploration is the use of enzymes to catalyze the formation and transformation of this compound. Biocatalysis offers high selectivity under mild reaction conditions, minimizing waste and avoiding harsh chemical reagents. researchgate.netmanchester.ac.uk Enzymes such as lipases are being investigated for the esterification step, joining bromoacetic acid and oxolan-2-ylmethanol. For instance, lipase (B570770) from Aspergillus oryzae has been successfully used in the continuous flow synthesis of esters from the related furfuryl alcohol, demonstrating the potential for biocatalytic routes. rsc.org Furthermore, halogenase enzymes, which naturally catalyze the incorporation of halogens into molecules, present a potential green alternative for the bromination step in the synthesis of the bromoacetic acid precursor. nih.govacs.orgmdpi.com These enzymatic strategies align with the growing demand for greener industrial processes. jddhs.com

Flow Chemistry: Continuous flow chemistry is another key sustainable methodology being applied to esterification and other transformations. nih.govoup.com Flow reactors offer superior heat and mass transfer, enabling reactions to be performed with higher efficiency, safety, and scalability compared to traditional batch processes. nih.govriken.jp The synthesis of esters using solid acid catalysts packed into flow reactors has demonstrated high yields and short reaction times. oup.comorganic-chemistry.org This approach allows for the in-situ generation of potentially hazardous reagents and the safe handling of unstable intermediates. nih.gov Applying continuous flow technology to the synthesis of this compound could significantly reduce reaction times, improve yield, and allow for easier purification, thereby minimizing the environmental footprint of its production. acs.org

MethodologyKey AdvantagesPotential Application to this compoundReferences
Biocatalysis (e.g., Lipases, Halogenases)High selectivity, mild reaction conditions, reduced waste, use of renewable resources.Enzymatic esterification of oxolan-2-ylmethanol; Biocatalytic bromination to form bromoacetic acid precursor. researchgate.netrsc.orgnih.gov
Continuous Flow ChemistryEnhanced safety, improved efficiency and scalability, precise control over reaction parameters, reduced waste.High-yield, rapid synthesis via continuous esterification; Safer handling of brominating agents. nih.govoup.comriken.jp

Applications in Materials Science and Polymer Chemistry

The unique bifunctional nature of this compound—possessing a renewable-derived oxolane ring and a reactive bromoacetate group—makes it a highly promising candidate for applications in materials science and the synthesis of advanced polymers.

Initiator for Controlled Radical Polymerization: A primary application emerging for this compound is its use as an initiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for creating well-defined polymers with controlled molecular weights, architectures, and functionalities. cmu.eduwikipedia.org The alkyl halide end of the bromoacetate group is an effective initiating site for this type of polymerization. acs.org By initiating the polymerization of various vinyl monomers, this compound can be used to synthesize a wide range of functional polymers. The oxolane moiety can impart specific properties, such as improved solubility or thermal stability, to the resulting polymer.

Synthesis of Functional and Degradable Polymers: The incorporation of the oxolane ring, which can be derived from biomass sources like furfural, introduces a sustainable and potentially degradable element into the polymer backbone. nih.govstanford.edu Researchers are exploring the synthesis of novel block copolymers and graft polymers where one block or the backbone contains the oxolane structure. Furthermore, the bromo-group serves as a versatile handle for post-polymerization modification. mdpi.comresearchgate.net This allows for the introduction of various functional groups onto the polymer chain through "click" chemistry reactions, such as thio-bromo click reactions, enabling the creation of materials with tailored properties for specific applications, including drug delivery or advanced coatings. researchgate.netwarwick.ac.uk

Application AreaSpecific Role of this compoundResulting Material/Polymer TypePotential Properties and UsesReferences
Atom Transfer Radical Polymerization (ATRP)InitiatorWell-defined homopolymers, block copolymersControlled molecular weight and architecture; polymers for coatings, adhesives, and biomedical applications. cmu.eduwikipedia.org
Functional Polymer SynthesisMonomer precursor or functional initiatorPolymers with pendant oxolane groupsEnhanced solubility, thermal stability, potential biodegradability. nih.govnih.gov
Post-Polymerization ModificationProvides a reactive bromo-group for further reactionsGraft copolymers, surface-modified materialsMaterials with tailored surface properties, bioconjugates, responsive polymers. mdpi.comresearchgate.net

High-Throughput Screening and Automated Synthesis Platforms

To accelerate the discovery of new applications and optimize reaction conditions, modern chemical research is increasingly turning to high-throughput and automated methodologies. wikipedia.orgvapourtec.com These platforms are poised to significantly impact the future research and development involving this compound.

Reaction Optimization: High-throughput screening (HTS) allows for the rapid, parallel execution of a large number of experiments. acs.orgsigmaaldrich.com This is particularly valuable for optimizing the conditions for transformations involving this compound, such as its use in ATRP or in complex organic syntheses. acs.org Robotic platforms can systematically vary catalysts, solvents, temperatures, and reactant ratios to quickly identify the optimal conditions for yield and selectivity, a process that would be prohibitively time-consuming using traditional methods. beilstein-journals.orgresearchgate.net

Automated Synthesis and Discovery: Fully automated synthesis platforms, sometimes referred to as "robotic chemists," are capable of performing entire multi-step syntheses with minimal human intervention. nih.govarxiv.org These systems can integrate reaction execution with real-time analysis and use machine learning algorithms to guide subsequent experimental design. beilstein-journals.orgbohrium.com For this compound, such platforms could be used to explore its reactivity with a diverse library of substrates, leading to the discovery of novel compounds and reactions. sigmaaldrich.comyoutube.com By automating the synthesis-purification-analysis cycle, these technologies dramatically reduce the development time for new materials and molecules derived from this versatile bromoacetate ester. nih.gov

Q & A

Basic: What safety protocols should be followed when handling Oxolan-2-yl bromoacetate in laboratory settings?

Methodological Answer:
this compound, like other bromoacetate esters, requires stringent safety measures due to its irritant and toxic properties. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Immediate washing with soap and water is critical upon exposure .
  • Ventilation: Use fume hoods to avoid inhalation risks, as bromoacetates can cause respiratory irritation and pulmonary edema at high concentrations .
  • Contamination Control: Prohibit eating, drinking, or storing food in areas where the compound is handled. Decontaminate surfaces with appropriate solvents .
  • Emergency Response: For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician. Maintain safety data sheets (SDS) for reference .

Basic: What are the standard synthetic routes for preparing this compound?

Methodological Answer:
Synthesis typically involves esterification or nucleophilic substitution:

  • Esterification: React tetrahydrofuran-2-ol (oxolan-2-ol) with bromoacetyl bromide in anhydrous conditions, using a base (e.g., pyridine) to neutralize HBr. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Alkylation: Substitute bromine in bromoacetic acid derivatives with oxolan-2-olate ions under phase-transfer catalysis. Optimize temperature (40–60°C) and solvent (e.g., dichloromethane) to enhance yield .
  • Purification: Isolate the product via vacuum distillation or column chromatography. Confirm purity using 1H NMR^1 \text{H NMR} (δ ~4.5 ppm for ester protons) and GC-MS .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR^1 \text{H NMR}: Identify ester protons (δ 4.2–4.6 ppm), tetrahydrofuran ring protons (δ 1.7–2.1 ppm for methylene groups), and bromoacetate CH2_2Br (δ ~3.8 ppm) .
    • 13C NMR^{13} \text{C NMR}: Confirm carbonyl (C=O) at ~165–170 ppm and brominated carbon (C-Br) at ~30 ppm .
  • Mass Spectrometry (MS): Look for molecular ion peaks at m/z ≈ 195 (C6_6H9_9BrO3_3) and fragment ions corresponding to tetrahydrofuran and bromoacetate moieties .
  • Infrared (IR) Spectroscopy: Detect ester C=O stretch (~1740 cm1^{-1}) and C-Br vibration (~550 cm1^{-1}) .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
The compound’s reactivity stems from the electron-withdrawing ester group and labile bromine atom. Key considerations:

  • SN2 Dominance: The primary mechanism involves backside attack by nucleophiles (e.g., amines, thiols) on the electrophilic carbon adjacent to bromine. Steric hindrance from the tetrahydrofuran ring may slow reactions compared to linear esters .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Add crown ethers to stabilize transition states in bulky systems .
  • Kinetic Studies: Use stopped-flow techniques or 19F NMR^{19} \text{F NMR} (if fluorine-containing nucleophiles) to track reaction rates .

Advanced: How can continuous flow systems optimize the synthesis of this compound derivatives?

Methodological Answer:
Continuous flow reactors improve reproducibility and safety for exothermic or hazardous reactions:

  • Microreactor Design: Use PTFE tubing to handle corrosive intermediates. Maintain precise temperature control (e.g., 50°C) for esterification .
  • In-line Monitoring: Integrate IR or UV-Vis sensors to detect reaction completion and automate product collection .
  • Scalability: Test residence times (1–10 minutes) and flow rates (0.1–5 mL/min) to balance yield (~70–85%) and throughput .

Advanced: How can computational models predict the reactivity of this compound in radical-mediated reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-Br (~65 kcal/mol) to predict susceptibility to radical cleavage. Compare with experimental γ-radiolysis data .
  • Transition State Analysis: Model interactions between α-hydroxyethyl radicals and bromoacetate esters to identify proton-coupled electron transfer (PCET) pathways, dominant in aqueous media .
  • Solvent Modeling: Use implicit solvation models (e.g., COSMO-RS) to simulate polarity effects on reaction barriers .

Advanced: How should researchers resolve contradictions in synthetic yields of this compound across studies?

Methodological Answer:

  • Variable Identification: Systematically test parameters—catalyst loading (e.g., 1–5 mol%), solvent purity, and oxolan-2-ol stereochemistry—to isolate critical factors .
  • Byproduct Analysis: Use HPLC-MS to detect side products (e.g., diesters from over-alkylation) and adjust stoichiometry .
  • Reproducibility Protocols: Follow standardized reporting (e.g., Beilstein Journal guidelines) to document reaction conditions, including humidity and mixing rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.